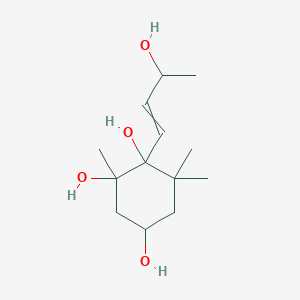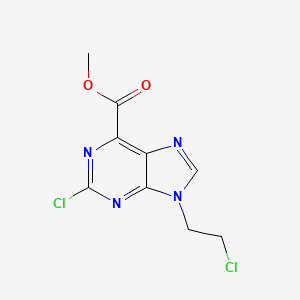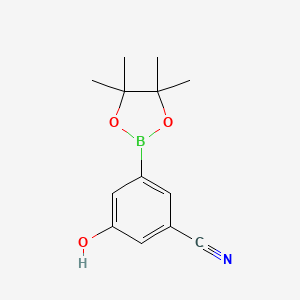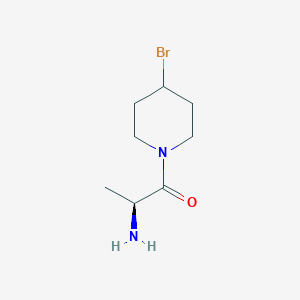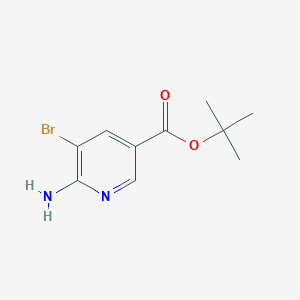
4-Chlorobutyric anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobutyric anhydride is an organic compound with the molecular formula C8H12Cl2O3. It is a derivative of butyric acid, where a chlorine atom is substituted at the fourth position of the butyric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobutyric anhydride can be synthesized through the acylation of gamma-butyrolactone using sulfur oxychloride in the presence of a mixed catalyst. The reaction is carried out at a temperature range of 50-80°C for 5-7 hours, followed by vacuum distillation to remove excess sulfur oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobutyric anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 4-chlorobutyric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines and is carried out in the presence of a base such as pyridine.
Hydrolysis: Requires water and is usually performed under acidic or basic conditions.
Esterification: Involves alcohols and is often catalyzed by acids.
Major Products
Amides: Formed from nucleophilic substitution reactions.
4-Chlorobutyric Acid: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
4-Chlorobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chlorobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds. This mechanism is crucial in the formation of amides, esters, and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutyric Acid: The hydrolyzed form of 4-Chlorobutyric anhydride.
4-Chlorobutyryl Chloride: Another derivative of butyric acid with similar reactivity.
Gamma-Chlorobutyric Acid: A positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its ability to undergo a wide range of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its reactivity and the presence of the chlorine atom provide distinct advantages in the formation of various chemical derivatives .
Propriétés
Formule moléculaire |
C8H12Cl2O3 |
|---|---|
Poids moléculaire |
227.08 g/mol |
Nom IUPAC |
4-chlorobutanoyl 4-chlorobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |
Clé InChI |
VAXCCWFPTAPDMK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OC(=O)CCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


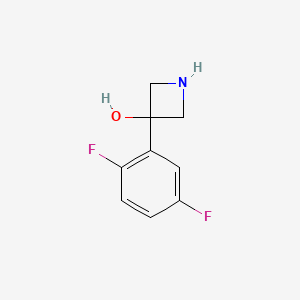
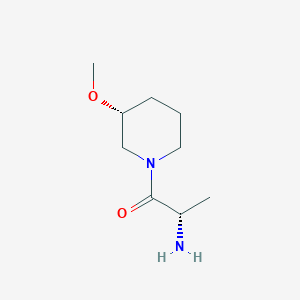
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
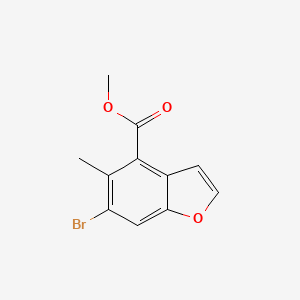

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
